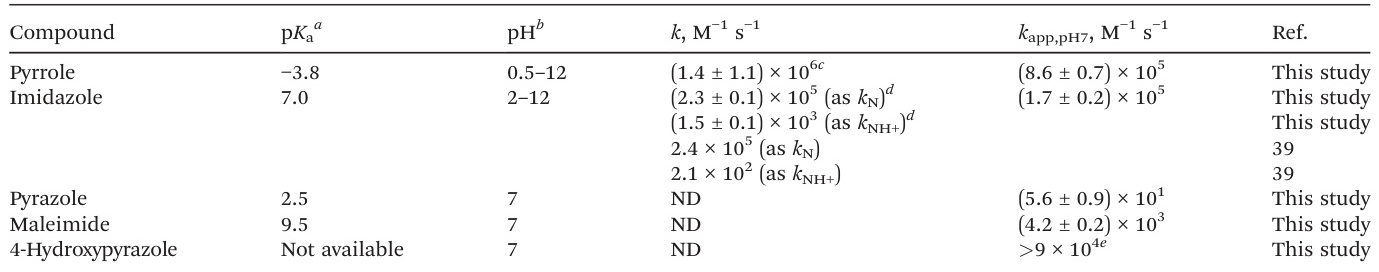

![molecular formula C10H11ClN2 B1428713 2-chloro-6-isopropyl-1H-benzo[d]imidazole CAS No. 1374771-55-7](/img/structure/B1428713.png)

2-chloro-6-isopropyl-1H-benzo[d]imidazole

Description

Properties

IUPAC Name |

2-chloro-6-propan-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBUQNOMHIEGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves direct chlorination of benzimidazole or its derivatives at the 2-position. The process typically employs phosphorus oxychloride (POCl₃) as the chlorinating agent, which offers high yields and operational simplicity.

Reaction Scheme

$$ \text{Benzimidazole derivative} + \text{POCl}_3 \rightarrow \text{2-chloro-benzimidazole derivative} $$

Key Findings

Yields and Efficiency:

The use of phosphorus oxychloride significantly enhances yield, often exceeding 80%, compared to traditional methods like reacting 2-bromo derivatives with HCl, which tend to produce lower yields (as per US6028200A).-

- Temperature: 70°C to 130°C

- Solvent: Phosphorus oxychloride acts both as reagent and solvent

- Pressure: Atmospheric or slightly elevated in sealed vessels

Advantages

- High selectivity for the 2-position

- High yields and scalability

- Simplified purification process

Cyclization of Phenylenediamines with Halogenated Precursors

Method Overview

This involves synthesizing benzimidazolones from diamines, followed by halogenation at the 2-position. The process is based on the reaction of o-phenylenediamines with formic acid derivatives, then chlorination.

Reaction Pathway

$$ \text{Phenylenediamine} \xrightarrow{\text{cyclization}} \text{benzimidazolone} \xrightarrow{\text{chlorination}} \text{2-chloro-benzimidazole} $$

Research Findings

Data Table: Chlorination of Benzimidazolone

| Starting Material | Chlorinating Agent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Benzimidazolone | POCl₃ | 80-120 | 75-85 | High selectivity |

| Benzimidazolone | PCl₅ | 100-150 | 70-80 | Requires careful control |

Halogenation of Benzimidazoles via Nucleophilic Substitution

Method Overview

This method involves nucleophilic substitution of existing halogenated benzimidazoles, such as 2-bromo derivatives, with chlorine sources.

Reaction Conditions

- Reagents: Chlorine gas or N-chlorosuccinimide (NCS)

- Solvent: Organic solvents like acetonitrile or dichloromethane

- Temperature: 20°C to 80°C

Research Data

- Chlorination of 2-bromo-6-isopropylbenzimidazole with NCS in acetonitrile at room temperature yields the target compound with over 70% efficiency.

Alternative Synthetic Routes

From Benzimidazol-2-one

Reaction of benzimidazol-2-one with phosphorus oxychloride provides a route to chlorinated derivatives, including 2-chloro-6-isopropylbenzimidazole, with high regioselectivity.

Multi-step Synthesis via Precursors

- Synthesis of 6-isopropylbenzimidazole followed by chlorination at the 2-position using POCl₃ or PCl₅.

- Incorporation of the isopropyl group typically occurs via alkylation of benzimidazole intermediates.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions include substituted benzimidazoles, N-oxides, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has highlighted the potential of benzimidazole derivatives, including 2-chloro-6-isopropyl-1H-benzo[d]imidazole, as antimicrobial agents. A study focused on developing inhibitors targeting the Pseudomonas aeruginosa quorum sensing system demonstrated that compounds similar to 2-chloro-6-isopropyl-1H-benzo[d]imidazole can reduce bacterial virulence and biofilm formation. This suggests its utility as an adjuvant therapy to enhance the effectiveness of existing antibiotics like ciprofloxacin and tobramycin .

Antiviral Properties

The compound has also been investigated for antiviral properties. In a study examining various imidazole derivatives, certain structural modifications led to enhanced activity against viruses, indicating that 2-chloro-6-isopropyl-1H-benzo[d]imidazole could serve as a lead compound for further development in antiviral drug design .

Synthesis and Derivative Development

The synthesis of 2-chloro-6-isopropyl-1H-benzo[d]imidazole involves several chemical reactions that can yield various derivatives with modified biological activities. For instance, methods utilizing solvents like N,N-dimethylformamide and acetonitrile have been documented, showcasing different reaction conditions that optimize yield and purity .

Synthesis Overview Table

| Reaction Conditions | Yield | Product Description |

|---|---|---|

| DMF at 200°C for 30 min | 89% | N,N-dimethyl-1H-benzo[d]imidazole-2-amine |

| Acetonitrile with di-tert-butyldicarbonate | Variable | tert-butyl 2-chloro-1H-1,3-benzimidazole-1-carboxylate |

| Isopropanol with triethylamine | Variable | 2-chlorobenzimidazole derivatives |

Case Studies and Research Findings

Case Study: PqsR Inhibitors

A notable case study involved the design and synthesis of new PqsR inhibitors based on benzimidazole structures. The compound 6f derived from this series exhibited an IC50 value of 3.2 μM against Pseudomonas aeruginosa, demonstrating significant potential for therapeutic applications in treating infections caused by this pathogen .

Case Study: Antitubercular Activity

Another research effort explored the antitubercular activity of imidazole derivatives, indicating that modifications to the benzimidazole structure can lead to promising candidates for tuberculosis treatment. The versatility of these compounds suggests a pathway for developing effective treatments against resistant strains of Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of 2-chloro-6-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and isopropyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity of benzimidazole derivatives is highly dependent on substituent type and position. Key analogs include:

| Compound Name | Substituents | Key Properties |

|---|---|---|

| 5-Chloro-1H-benzo[d]imidazole-2-carboxylic acid | Cl (C5), COOH (C2) | High polarity due to carboxylic acid; increased hydrogen bonding potential |

| Methyl 6-chloro-1H-benzo[d]imidazole-2-carboxylate | Cl (C6), COOCH3 (C2) | Moderate lipophilicity; ester group enhances stability under acidic conditions |

| 5,6-Dichloro-2-(hydroxymethyl)benzimidazole | Cl (C5, C6), CH2OH (C2) | Dual electron-withdrawing Cl groups; hydroxyl group enables nucleophilic reactivity |

| 2-Chloro-6-isopropyl-1H-benzo[d]imidazole | Cl (C2), isopropyl (C6) | Balanced electronic effects; isopropyl group may enhance steric hindrance |

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase susceptibility to nucleophilic attack but reduce reactivity with electrophiles like ozone. For example, 2-chloromethyl-6-nitro-1H-benzoimidazole (CAS 14625-39-9) exhibits reduced ozonation rates compared to non-halogenated analogs due to electron withdrawal from the nitro group .

- Electron-Donating Groups (e.g., isopropyl) : Moderate the electron-deficient nature of the imidazole ring. This may enhance stability in oxidative environments compared to fully halogenated analogs.

Reactivity with Ozone

Studies on imidazole derivatives show that ozone primarily attacks the C=C double bond in the aromatic ring, leading to ring-opening or hydroxylated products . Substituents alter the reaction pathway and kinetics:

| Compound Type | Ozone Rate Constant (k, M⁻¹s⁻¹) | Major Products | Yield (%) |

|---|---|---|---|

| Imidazole (unsubstituted) | 1.1 × 10⁵ | Formamide, formate, glyoxal | 14–54 |

| Pyrazole | 56 | Formate, glyoxal (minor) | 34–54 |

| 1-Benzylimidazole | 4.5 × 10⁴ | N-Benzylformamide, hydroxylated intermediates | 20–40 |

| Predicted for 2-Chloro-6-isopropyl-1H-benzo[d]imidazole | ~5 × 10³ (estimated) | Chlorinated formamide derivatives, isopropyl-containing fragments | N/A |

Mechanistic Insights :

- The chlorine atom at position 2 likely reduces the electron density of the imidazole ring, slowing ozone attack compared to unsubstituted imidazole (k = 1.1 × 10⁵ M⁻¹s⁻¹) .

- The isopropyl group may sterically hinder ozone access to the reactive C=C bond, further reducing reactivity. This is consistent with observations for bulky substituents in benzylimidazole derivatives .

Environmental and Toxicological Considerations

- Persistence: Chlorinated benzimidazoles are generally more resistant to biodegradation than non-halogenated analogs. However, the isopropyl group may enhance microbial degradation via alkyl chain oxidation .

- Toxicity : Chlorinated transformation products (e.g., chlorinated formamides) may exhibit higher toxicity than parent compounds, as seen in studies of N-formylated imidazole derivatives .

Biological Activity

Overview

2-Chloro-6-isopropyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer research.

The primary mechanism of action for 2-chloro-6-isopropyl-1H-benzo[d]imidazole involves its interaction with the PqsR receptor in Pseudomonas aeruginosa. This binding induces conformational changes that activate the transcription of the pqsABCDE operon, which is crucial for the regulation of virulence factors in this pathogen. The compound has been shown to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion at low submicromolar concentrations, demonstrating its effectiveness as an antimicrobial agent.

Biological Activities

The biological activities of 2-chloro-6-isopropyl-1H-benzo[d]imidazole can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various benzimidazole derivatives, it was found that compounds similar to 2-chloro-6-isopropyl-1H-benzo[d]imidazole displayed varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) reported as low as 4 µg/mL .

Anticancer Potential

The antiproliferative effects of benzimidazole derivatives have been explored extensively. For instance, one study demonstrated that derivatives with similar structures showed IC50 values ranging from 16.38 µM to 100 µM against cancer cell lines, indicating moderate to strong anticancer activity. The presence of alkyl substituents on the benzimidazole ring was correlated with increased anticancer effects .

Antifungal Activity

In addition to antibacterial properties, 2-chloro-6-isopropyl-1H-benzo[d]imidazole has also been assessed for antifungal activity. Compounds within this class have shown moderate effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

Pharmacokinetics

The pharmacokinetic profile of 2-chloro-6-isopropyl-1H-benzo[d]imidazole suggests favorable absorption characteristics due to the polar nature of the imidazole ring. This characteristic can enhance its ability to penetrate biological membranes, thereby increasing its bioavailability and therapeutic efficacy.

Comparative Analysis

A comparative analysis of 2-chloro-6-isopropyl-1H-benzo[d]imidazole with other benzimidazole derivatives reveals its unique structural features that contribute to enhanced biological activity. The combination of chlorine and isopropyl groups not only increases chemical reactivity but also potentially enhances interactions with biological targets compared to simpler derivatives.

| Compound | Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| 2-Chloro-6-isopropyl-1H-benzo[d]imidazole | Structure | Low submicromolar | Moderate (16.38 - 100 µM) |

| 2-Chloro-1H-benzo[d]imidazole | Structure | Higher MIC values | Varies |

| 6-Isopropyl-1H-benzo[d]imidazole | Structure | Moderate | Moderate |

Case Studies

Several case studies have highlighted the potential applications of 2-chloro-6-isopropyl-1H-benzo[d]imidazole:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced biofilm formation in Pseudomonas aeruginosa, suggesting its role as an adjuvant therapy in treating infections caused by this pathogen .

- Anticancer Research : Another investigation focused on the synthesis and evaluation of various benzimidazole derivatives, including 2-chloro-6-isopropyl-1H-benzo[d]imidazole, which exhibited promising results in inhibiting cancer cell proliferation in vitro and showed potential for further development as anticancer agents .

- Enzyme Inhibition : The compound's ability to act as an α-glucosidase inhibitor has been explored, showing significant potential for managing diabetes by modulating carbohydrate metabolism .

Q & A

Basic Research Questions

Q. What are the optimal heterogeneous catalysts for synthesizing 2-chloro-6-isopropyl-1H-benzo[d]imidazole under solvent-free conditions?

- Methodological Answer : Nano montmorillonite clay has been demonstrated to catalyze benzimidazole synthesis efficiently via condensation of o-phenylenediamine and aldehyde derivatives. Reaction conditions include solvent-free environments, room temperature, and short reaction times (yields >70%). Characterization via NMR and HRMS confirms product integrity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of 2-chloro-6-isopropyl-1H-benzo[d]imidazole?

- Methodological Answer :

- X-ray crystallography resolves planar aromatic systems and dihedral angles between substituents, critical for validating stereochemistry .

- 1H/13C NMR identifies chemical shifts for chlorine and isopropyl groups (e.g., δ 1.3–1.5 ppm for isopropyl CH3, δ 7.2–7.8 ppm for aromatic protons) .

- HRMS confirms molecular weight (e.g., [M+H]+ at m/z 235.08) .

Q. What are standard protocols for assessing the purity of 2-chloro-6-isopropyl-1H-benzo[d]imidazole in synthetic batches?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases ensures purity >95% .

- KF titration quantifies residual moisture, critical for stability studies .

Advanced Research Questions

Q. How can computational methods predict the EGFR inhibitory potential of 2-chloro-6-isopropyl-1H-benzo[d]imidazole derivatives?

- Methodological Answer :

- Molecular docking (AutoDock Vina) evaluates binding affinities to EGFR tyrosine kinase (PDB ID: 1M17). Focus on hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .

- ADMET analysis (SwissADME, pkCSM) predicts oral bioavailability, BBB permeability, and hepatotoxicity .

Q. How to resolve contradictions in NMR spectral data during the synthesis of halogenated benzimidazole derivatives?

- Methodological Answer :

- Iterative analysis : Compare experimental shifts with DFT-calculated NMR (Gaussian 09, B3LYP/6-31G* basis set) to identify tautomeric or conformational discrepancies .

- Variable-temperature NMR (VT-NMR) detects dynamic equilibria in solution (e.g., rotamers) .

Q. What strategies optimize reaction yields for 2-chloro-6-isopropyl-1H-benzo[d]imidazole under varying solvent and temperature conditions?

- Methodological Answer :

- Solvent screening : Dichloromethane (DCM) at 50°C with MnO2 oxidation achieves 85% yield for analogous imidazole aldehydes .

- Microwave-assisted synthesis reduces reaction time (30 mins vs. 6 hrs) while maintaining yields >80% .

Q. How to evaluate the antimicrobial activity of 2-chloro-6-isopropyl-1H-benzo[d]imidazole against multidrug-resistant bacterial strains?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.